Methyl 2-(3-(3,4-diethoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate
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Overview
Description
Methyl 2-(3-(3,4-diethoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(3,4-diethoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of 3,4-diethoxyphenyl hydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the triazole ring. The final step involves esterification with methanol in the presence of an acid catalyst to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-(3,4-diethoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Methyl 2-(3-(3,4-diethoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly antifungal drugs.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Methyl 2-(3-(3,4-diethoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes, thereby exhibiting antifungal activity. The triazole ring interacts with the enzyme lanosterol 14α-demethylase, disrupting the biosynthesis pathway of ergosterol.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate
- Methyl 2-(3-(4-chlorophenyl)-1H-1,2,4-triazol-1-yl)acetate
- Methyl 2-(3-(4-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate
Uniqueness
Methyl 2-(3-(3,4-diethoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate is unique due to the presence of the 3,4-diethoxyphenyl group, which imparts distinct electronic and steric properties. This modification can enhance its biological activity and selectivity compared to other similar compounds.
Properties
Molecular Formula |
C15H19N3O4 |
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Molecular Weight |
305.33 g/mol |
IUPAC Name |
methyl 2-[3-(3,4-diethoxyphenyl)-1,2,4-triazol-1-yl]acetate |
InChI |
InChI=1S/C15H19N3O4/c1-4-21-12-7-6-11(8-13(12)22-5-2)15-16-10-18(17-15)9-14(19)20-3/h6-8,10H,4-5,9H2,1-3H3 |
InChI Key |
UWCJSVNMWISHIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN(C=N2)CC(=O)OC)OCC |
Origin of Product |
United States |
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